molecular formula C12H23ClN2O B1441193 (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220033-59-9

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No. B1441193
CAS RN: 1220033-59-9
M. Wt: 246.78 g/mol
InChI Key: CQMHEKYRJOVXSO-UHFFFAOYSA-N
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Description

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride, also known as MPPP or MPTP, is a synthetic compound. It has a molecular formula of C12H23ClN2O . The average mass is 246.777 Da and the monoisotopic mass is 246.149887 Da .


Molecular Structure Analysis

The molecular structure of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is defined by its molecular formula, C12H23ClN2O . The molecular weight is 246.78 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride are characterized by its molecular formula, C12H23ClN2O, and its molecular weight, 246.78 g/mol .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in drug design due to their presence in many pharmaceutical classes and alkaloids. The compound can serve as a key intermediate in synthesizing various biologically active piperidines. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for developing new medications .

Development of Heterogeneous Catalysts

Recent studies have discussed the hydrogenation of various pyridine derivatives. A novel heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been developed for acid-free hydrogenation with good yields and selectivity. The compound could potentially be used in the development of such catalysts, enhancing the efficiency of chemical reactions in pharmaceutical applications .

Pharmacological Research

The piperidine moiety is a common feature in many pharmacologically active molecules. Research into the pharmaceutical applications of both synthetic and natural piperidines, including the compound , has led to the discovery and biological evaluation of potential drugs. This includes the exploration of its role in multicomponent reactions, biological activity, and pharmacological activity .

Inhibitors for Clinical Drug Resistance

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including the compound , has been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). This application is particularly important in the development of treatments for cancers that have developed resistance to existing therapies .

Neuropharmacology

Piperidine derivatives are investigated for their potential as neuropharmacological agents. The compound could be used in the synthesis of receptor agonists or antagonists, contributing to the study of neurotransmitter systems and the development of treatments for neurological disorders .

properties

IUPAC Name

(2-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHEKYRJOVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

CAS RN

1220033-59-9
Record name Methanone, (2-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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